molecular formula C8H19NSi B2744310 Trimethyl(piperidin-3-yl)silane CAS No. 2092795-64-5

Trimethyl(piperidin-3-yl)silane

Cat. No.: B2744310
CAS No.: 2092795-64-5
M. Wt: 157.332
InChI Key: WGTSDGQAJGWHOA-UHFFFAOYSA-N
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Description

Trimethyl(piperidin-3-yl)silane is an organosilicon compound that features a piperidine ring attached to a silicon atom, which is further bonded to three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(piperidin-3-yl)silane typically involves the reaction of piperidine derivatives with trimethylchlorosilane under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of trimethylchlorosilane to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and scalability of this compound.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(piperidin-3-yl)silane can undergo various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: The compound can act as a reducing agent in certain reactions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the silicon atom.

    Reduction: Hydride donors like lithium aluminum hydride can facilitate reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can react with the piperidine ring under basic conditions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Reduced silicon-containing compounds.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Trimethyl(piperidin-3-yl)silane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: The compound can be utilized in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Trimethyl(piperidin-3-yl)silane involves its ability to participate in various chemical reactions due to the presence of the silicon atom and the piperidine ring. The silicon atom can form strong bonds with oxygen and other electronegative elements, making it a versatile reagent in organic synthesis. The piperidine ring can act as a nucleophile, participating in substitution reactions and forming stable products.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Similar in structure but lacks the piperidine ring.

    Piperidine: Contains the piperidine ring but lacks the silicon atom.

    Trimethylsilyl derivatives: Compounds with similar silicon-containing groups but different substituents.

Uniqueness

Trimethyl(piperidin-3-yl)silane is unique due to the combination of the silicon atom and the piperidine ring, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

trimethyl(piperidin-3-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NSi/c1-10(2,3)8-5-4-6-9-7-8/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTSDGQAJGWHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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